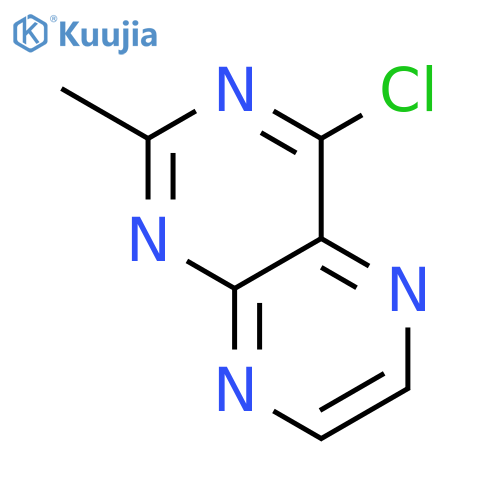Cas no 827031-79-8 (Pteridine,4-chloro-2-methyl-)

Pteridine,4-chloro-2-methyl- structure
商品名:Pteridine,4-chloro-2-methyl-
CAS番号:827031-79-8
MF:C7H5ClN4
メガワット:180.594399213791
MDL:MFCD11107295
CID:715941
PubChem ID:22893792
Pteridine,4-chloro-2-methyl- 化学的及び物理的性質
名前と識別子
-
- Pteridine,4-chloro-2-methyl-
- 4-chloro-2-methylpteridine
- 4-chloro-2-methyl-pieridine
- Pteridine,4-chloro-2-methyl
- SCHEMBL3108314
- 4-Chloro-2-methyl-pteridine
- AKOS006307910
- AT14202
- 827031-79-8
- DTXSID90628777
- MEKGBHKTGXZUIR-UHFFFAOYSA-N
- AMY15885
-
- MDL: MFCD11107295
- インチ: InChI=1S/C7H5ClN4/c1-4-11-6(8)5-7(12-4)10-3-2-9-5/h2-3H,1H3
- InChIKey: MEKGBHKTGXZUIR-UHFFFAOYSA-N
- ほほえんだ: CC1=NC2=NC=CN=C2C(=N1)Cl
計算された属性
- せいみつぶんしりょう: 180.02000
- どういたいしつりょう: 180.0202739g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 51.6Ų
じっけんとくせい
- PSA: 51.56000
- LogP: 1.38160
Pteridine,4-chloro-2-methyl- セキュリティ情報
Pteridine,4-chloro-2-methyl- 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Pteridine,4-chloro-2-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D595383-5g |
4-chloro-2-methylpteridine |
827031-79-8 | 95% | 5g |
$2980 | 2024-08-03 | |
| eNovation Chemicals LLC | D595383-5g |
4-chloro-2-methylpteridine |
827031-79-8 | 95% | 5g |
$2980 | 2025-02-21 |
Pteridine,4-chloro-2-methyl- 関連文献
-
1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
827031-79-8 (Pteridine,4-chloro-2-methyl-) 関連製品
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
